pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate
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Overview
Description
Pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate is a complex compound that involves a ruthenium ion coordinated with pyridine ligands and counterbalanced by diperchlorate anions. Ruthenium complexes are known for their diverse applications in catalysis, electronics, and medicine due to their unique chemical properties.
Preparation Methods
The synthesis of pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate typically involves the reaction of ruthenium trichloride hydrate (RuCl3·H2O) with pyridine ligands. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The resulting complex is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate undergoes various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or cerium ammonium nitrate.
Reduction: Reduction of the ruthenium center can be achieved using reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur where the pyridine ligands are replaced by other ligands like bipyridine or phenanthroline under specific conditions
Scientific Research Applications
Pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Electronics: The compound is utilized in the fabrication of Schottky barrier diodes and photodiodes due to its unique electronic properties.
Mechanism of Action
The mechanism of action of pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate involves the interaction of the ruthenium center with target molecules. In catalysis, the ruthenium center facilitates the transfer of electrons or hydrogen atoms, enabling the desired chemical transformation. In medicinal applications, the ruthenium complex can bind to DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate can be compared with other ruthenium complexes such as:
Ruthenium(II)-2,2’-bipyridine complexes: These complexes have similar catalytic and electronic properties but differ in their ligand structure and reactivity.
Ruthenium(II)-1,10-phenanthroline complexes: These complexes are also used in catalysis and electronics but have different photophysical properties compared to this compound.
The uniqueness of this compound lies in its specific ligand environment, which imparts distinct reactivity and stability to the complex.
Properties
Molecular Formula |
C10H9Cl2N2O8Ru |
---|---|
Molecular Weight |
457.2 g/mol |
IUPAC Name |
pyridine;2H-pyridin-2-ide;ruthenium(3+);diperchlorate |
InChI |
InChI=1S/C5H5N.C5H4N.2ClHO4.Ru/c2*1-2-4-6-5-3-1;2*2-1(3,4)5;/h1-5H;1-4H;2*(H,2,3,4,5);/q;-1;;;+3/p-2 |
InChI Key |
ZWUIGHYROLHRTQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=N[C-]=C1.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+3] |
Origin of Product |
United States |
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